molecular formula C67H104O32 B591429 Soyosaponin Ac CAS No. 133882-74-3

Soyosaponin Ac

Cat. No.: B591429
CAS No.: 133882-74-3
M. Wt: 1421.537
InChI Key: ZWQKNJJAVDRYFR-KGVVPESCSA-N
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Description

Soyosaponin Ac is a triterpenoid saponin compound found in soybeans (Glycine max). It belongs to a class of naturally occurring glycosides known as saponins, which are characterized by their soap-like properties. This compound is known for its various biological activities, including anti-inflammatory, anti-carcinogenic, and cardio-protective effects.

Mechanism of Action

Target of Action

Soyosaponin Ac primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as primary sensors for pathogens and initiating inflammatory responses .

Mode of Action

This compound interacts with its targets by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This interaction results in a decrease in the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also reduces the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the TLR4/MyD88 signaling pathway and the nuclear factor kappa B (NF-κB) pathway . Downstream effects of these pathways include the modulation of inflammatory responses and the regulation of immune cell activity .

Pharmacokinetics

It is known that soyasaponins are present in various parts of the soybean plant, including the roots , suggesting that they may be readily absorbed and distributed within the plant

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in inflammation . This is achieved through the downregulation of MyD88 expression, suppression of TLR4 and MyD88 recruitment into lipid rafts, and the subsequent decrease in pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the secretion of soyasaponins, including this compound, from soybean roots peaks during early vegetative stages . Additionally, climatic factors at specific growth stages can affect the concentration of soyasaponins in soybean

Biochemical Analysis

Biochemical Properties

Soyosaponin Ac interacts with various enzymes, proteins, and other biomolecules. For instance, the UGT73F4 gene has been identified as being responsible for the biosynthesis of this compound . This gene showed significant changes in its expression patterns in two soybean cultivars, and this compound contents were also altered under several abiotic stress conditions .

Cellular Effects

This compound has been reported to have various effects on cells. For instance, it has been shown to have protective effects against the production of hydrogen peroxide-induced reactive oxygen species in cells . The cellular antioxidant activity of this compound was found to be in a dose-dependent manner at concentrations ranging between 25 and 400 μg/mL in 24 hours .

Molecular Mechanism

The molecular mechanisms underlying this compound’s bioactivities are associated with the inhibitory modulation on signaling pathways including nuclear factor kappa B (NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and mitogen activated protein kinases (MAPKs) .

Temporal Effects in Laboratory Settings

The secretion of this compound peaked during early vegetative stages . In particular, this compound was the major compound secreted by soybean roots .

Dosage Effects in Animal Models

This compound has been reported to have an anti-obesity effect in mice fed a high-fat diet . The anti-obesity effect of this compound was stronger than that of group B soyasaponin glycosides, without a loss in muscle weight .

Metabolic Pathways

This compound is involved in the soyasaponin biosynthetic pathway . Several genes related to this pathway showed significant changes in their expression patterns in two soybean cultivars .

Transport and Distribution

GmMATE100, a transporter protein, has been identified as being responsible for the transport of this compound from the cytoplasm to the vacuole . This transporter is localized to the vacuolar membrane in both plant and yeast cells .

Subcellular Localization

This compound is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of soyosaponin Ac involves several steps, starting from the extraction of soybeans. The primary method includes hydro-alcoholic extraction followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The reaction conditions typically involve the use of solvents like methanol, acetonitrile, and water, with the addition of acetic acid to facilitate the separation process .

Industrial Production Methods

Industrial production of this compound is generally carried out through large-scale extraction from soybean seeds. The process involves crushing the seeds, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Soyosaponin Ac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Soyosaponin Ac has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Soyosaponin Ac is unique among saponins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQKNJJAVDRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H104O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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